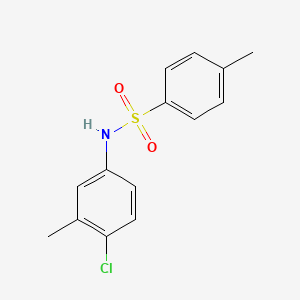

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide typically involves the reaction of 4-chloro-3-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the reaction kinetics. Additionally, purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or sulfides.

Substitution: Formation of substituted sulfonamides or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various human cancer cell lines. For example, derivatives have shown significant activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values below 100 μM . The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial membrane potential, suggesting these compounds could be developed as chemotherapeutic agents.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, acting primarily as inhibitors of bacterial folate synthesis. This compound may share this characteristic, making it a candidate for further investigation in the development of new antibiotics, particularly against resistant strains of bacteria. Studies have documented the efficacy of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of sulfonamides. The compound could potentially inhibit inflammatory pathways, contributing to its therapeutic profile in treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural features of sulfonamides often correlate with their ability to modulate inflammatory responses in cellular models .

Environmental Applications

Toxicological Assessments

The environmental impact and toxicity profiles of sulfonamides, including this compound, have been evaluated in various studies. These assessments indicate that while some sulfonamides exhibit moderate toxicity to aquatic organisms like algae, they are generally considered low-risk for fish and daphnids . This profile is essential for understanding the environmental fate of these compounds, particularly in agricultural runoff or wastewater.

Biodegradability Studies

Investigations into the biodegradability of sulfonamides reveal that many are not readily biodegradable, raising concerns about their persistence in the environment. Understanding the degradation pathways can inform regulatory decisions and guide the development of safer alternatives .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication. This leads to the eventual death of the bacterial cells.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

4-chloro-3-methylphenyl methacrylate: Used in the production of polymers and nanofibers.

4-chloro-3,5-dimethylphenol:

Uniqueness

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a chloro-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted aromatic ring, which is critical for its biological activity. The synthesis typically involves the reaction of chlorobenzenes with sulfonyl chlorides, followed by amine substitution to yield the final product. The structural formula can be represented as:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Low |

| Klebsiella pneumoniae | 75 | Moderate |

In a study evaluating the compound's efficacy against Staphylococcus aureus, it showed an inhibition percentage of approximately 80.69% at a concentration of 50 μg/mL, compared to the positive control (ciprofloxacin) which exhibited 99.2% inhibition . The compound also displayed significant anti-biofilm activity against Klebsiella pneumoniae with an inhibition rate of 79.46% .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon) | 15 | Cell cycle arrest and increased apoptotic cells |

| HeLa (Cervical) | 20 | Mitochondrial membrane potential disruption |

In particular, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% . Further analysis indicated that treatment with this compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at higher concentrations .

Case Studies

- Study on Antibacterial and Antifungal Activity : A comprehensive evaluation of various benzenesulfonamide derivatives, including this compound, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure was found to play a crucial role in its efficacy, with specific substitutions enhancing activity .

- Cancer Cell Line Analysis : In a systematic study involving multiple cancer cell lines, this compound exhibited selective cytotoxicity. The results indicated that modifications in the aromatic ring could significantly influence the compound's ability to induce apoptosis across different cancer types .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells. Its interaction with carbonic anhydrase IX has been highlighted as a significant pathway through which it exerts selective anticancer effects .

Propiedades

IUPAC Name |

N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJMGFQSTPBMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.